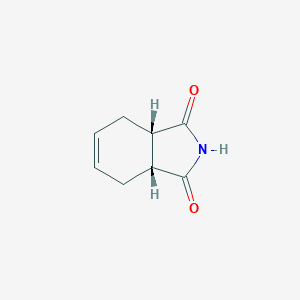

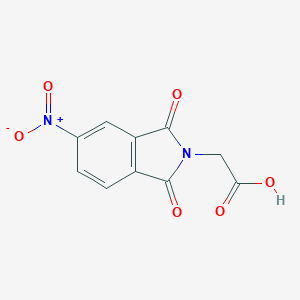

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

概要

説明

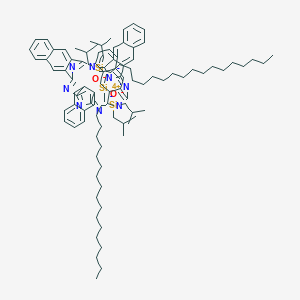

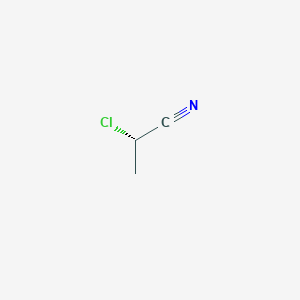

“(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C10H6N2O6 . It is also known as 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

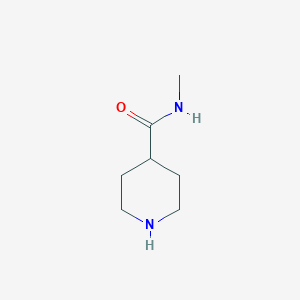

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure is not provided in the search results.

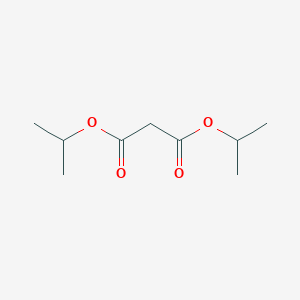

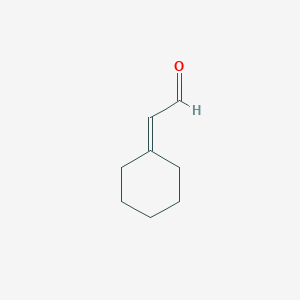

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 494.5±30.0 °C at 760 mmHg, a vapor pressure of 0.0±1.3 mmHg at 25°C, an enthalpy of vaporization of 80.2±3.0 kJ/mol, and a flash point of 252.9±24.6 °C .

科学的研究の応用

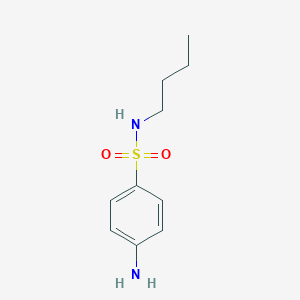

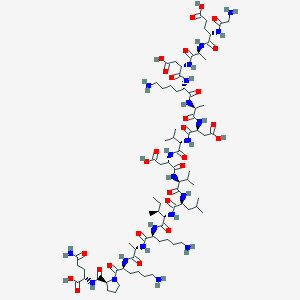

Antimicrobial Activity

Specific Scientific Field

Microbiology and pharmacology

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

has been investigated for its antimicrobial properties. Researchers have synthesized metal complexes of this compound and evaluated their effectiveness against various plant pathogens. These metal complexes include copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).

Experimental Procedures

Results

The antimicrobial activity of the metal complexes varies depending on the metal ion and the specific pathogen. Some complexes exhibit promising inhibitory effects against certain plant pathogens, while others may be less effective. Further studies are needed to optimize the complexes and explore their potential applications in agriculture and medicine .

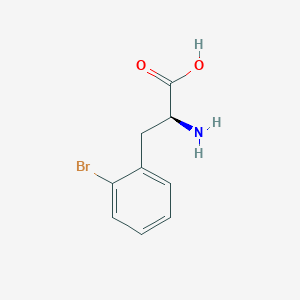

Photophysical Properties

Specific Scientific Field

Physical chemistry and spectroscopy

Summary

Researchers have explored the photophysical properties of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid . These properties include absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes.

Experimental Procedures

Results

The compound exhibits characteristic absorption and fluorescence behavior. Understanding its photophysical properties is essential for potential applications in optoelectronics, sensors, and imaging agents.

These are just three of the six unique applications. If you’d like me to continue with the remaining three, feel free to ask

特性

IUPAC Name |

2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUGAIHDSMCVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906064 | |

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

CAS RN |

10133-88-7 | |

| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10133-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。